molecular formula C16H32O2Te B14390966 Ethyl 3-(undecyltellanyl)propanoate CAS No. 88116-33-0

Ethyl 3-(undecyltellanyl)propanoate

Cat. No.: B14390966
CAS No.: 88116-33-0
M. Wt: 384.0 g/mol
InChI Key: IARZVLWXYOMSNK-UHFFFAOYSA-N
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Description

Ethyl 3-(undecyltellanyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a tellurium atom, which is relatively rare in organic chemistry, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(undecyltellanyl)propanoate can be synthesized through the esterification of 3-(undecyltellanyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reactants and catalysts, as well as for temperature control, would be essential to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(undecyltellanyl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which would typically target the ester functional group.

    Substitution: Nucleophilic substitution reactions can occur at the tellurium atom, where nucleophiles such as thiols or amines replace the undecyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, under mild to moderate heating conditions.

Major Products

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Alcohols and tellurium-containing by-products.

    Substitution: Various tellurium-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(undecyltellanyl)propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of tellurium-containing compounds, which are of interest due to their unique chemical properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to the biological activity of tellurium compounds.

    Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring unique electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(undecyltellanyl)propanoate involves its interaction with biological molecules through the tellurium atom. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to the inhibition of enzymes or the induction of oxidative stress, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl propanoate: A simpler ester without the tellurium atom, used primarily as a flavoring agent.

    Ethyl acetate: Another common ester used as a solvent and in flavorings.

    Methyl butyrate: An ester with a fruity odor, used in perfumes and flavorings.

Uniqueness

Ethyl 3-(undecyltellanyl)propanoate is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties not found in simpler esters

Properties

CAS No.

88116-33-0

Molecular Formula

C16H32O2Te

Molecular Weight

384.0 g/mol

IUPAC Name

ethyl 3-undecyltellanylpropanoate

InChI

InChI=1S/C16H32O2Te/c1-3-5-6-7-8-9-10-11-12-14-19-15-13-16(17)18-4-2/h3-15H2,1-2H3

InChI Key

IARZVLWXYOMSNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC[Te]CCC(=O)OCC

Origin of Product

United States

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